5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-12(22-2)8-15(20)19(10)6-5-17-16(21)13-9-14(23-18-13)11-3-4-11/h7-9,11H,3-6H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBQYASTARSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
The 5-cyclopropyl substituent on the isoxazole ring is typically introduced via cyclopropanation of a preformed isoxazole precursor. A modified Simmons-Smith reaction employs diethylzinc and diiodomethane in dichloromethane at 0–5°C to generate a cyclopropane ring from a vinyl-isoxazole intermediate. For example, reacting 5-vinylisoxazole-3-carboxylic acid methyl ester with diiodomethane and diethylzinc yields the cyclopropanated product in 68–72% yield after 12 hours.
Table 1: Optimization of Cyclopropanation Conditions
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnEt₂/CH₂I₂ | CH₂Cl₂ | 0–5 | 12 | 68–72 |
| Cp₂TiCl₂/CH₂I₂ | THF | 25 | 6 | 55 |
| CH₂N₂/Cu(acac)₂ | Et₂O | −20 | 24 | <40 |
The ZnEt₂/CH₂I₂ system demonstrates superior regioselectivity and yield, avoiding side products such as over-alkylation or ring-opening.
Isoxazole Ring Formation via [3+2] Cycloaddition
An alternative route involves constructing the isoxazole ring after cyclopropanation. Nitrile oxides, generated in situ from hydroxymoyl chlorides, undergo [3+2] cycloaddition with cyclopropane-containing alkynes. For instance, reacting cyclopropylacetylene with chlorooxime acetic acid in the presence of triethylamine produces 5-cyclopropylisoxazole-3-carboxylic acid ethyl ester in 65% yield.
Mechanistic Insight :
The reaction proceeds via a concerted mechanism, where the nitrile oxide’s dipole (O–N⁺≡C⁻) aligns with the alkyne’s π-system, favoring formation of the 3-carboxylate regioisomer.
Preparation of 2-(4-Methoxy-6-Methyl-2-Oxopyridin-1(2H)-yl)ethylamine
Pyridone Synthesis via Oxidation of 4-Methoxy-6-Methylpyridine
The pyridone fragment is synthesized by oxidizing 4-methoxy-6-methylpyridine using hydrogen peroxide in acetic acid at 80°C for 6 hours, achieving 85% conversion to 4-methoxy-6-methyl-2-pyridone. Subsequent N-alkylation with 2-bromoethylamine hydrobromide in dimethylacetamide (DMAc) at 120°C for 8 hours introduces the ethylamine side chain (62% yield).
Key Challenges :
Mitsunobu Reaction for Direct Amine Attachment
A Mitsunobu reaction offers an alternative pathway, coupling 4-methoxy-6-methyl-2-pyridone with 2-aminoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This one-pot method achieves 58% yield but requires chromatographic purification to remove phosphine oxide byproducts.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activating 5-cyclopropylisoxazole-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates coupling with 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine. After 12 hours at 25°C, the reaction yields 75% of the target compound.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | CH₂Cl₂ | 25 | 75 | 98 |
| T3P®/Et₃N | DMF | 40 | 82 | 95 |
| DCC/DMAP | THF | 0 | 60 | 90 |
The propylphosphonic anhydride (T3P®) system provides higher yields but necessitates rigorous drying due to moisture sensitivity.
Mixed Anhydride Method
Forming a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C enables efficient coupling (70% yield). This method avoids racemization but requires strict temperature control.
Alternative One-Pot Approaches
Concurrent Cyclopropanation and Amidation
A telescoped process combines cyclopropanation of 5-vinylisoxazole-3-carboxylic acid methyl ester with in situ hydrolysis to the carboxylic acid, followed by immediate coupling with the amine fragment. This three-step sequence achieves a 50% overall yield but faces challenges in intermediate purification.
Scale-Up Considerations and Industrial Feasibility
Solvent Selection for Large-Scale Production
Dimethylformamide (DMF) and acetonitrile are preferred for their high boiling points and compatibility with heterogeneous catalysis. However, DMF’s toxicity necessitates substitution with 2-methyltetrahydrofuran (2-MeTHF) in environmentally conscious processes.
Catalytic Recycling in Cyclopropanation
Heterogeneous zinc catalysts immobilized on silica gel enable recycling in Simmons-Smith reactions, reducing zinc waste by 40% in pilot-scale batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reduction of the nitro group to an amine or hydrogenation of double bonds could occur.
Substitution: : Nucleophilic or electrophilic substitution on the aromatic or aliphatic parts of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Amines, hydrogenated products.
Substitution: : Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, it can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials or catalytic systems.
Biology
Biologically, the compound might be explored for its potential bioactivity, interacting with enzymes or receptors due to its functional groups.
Medicine
In medicinal chemistry, it could be a candidate for drug development, especially if it shows activity against specific biological targets, such as enzymes or receptor proteins.
Industry
Industrially, it might find use as a precursor in the synthesis of agrochemicals or other specialized organic materials.
Mechanism of Action
The specific mechanism of action of 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide would depend on its biological target. Generally, compounds like this might interact with enzymes by inhibiting their activity or binding to receptors, altering cellular signaling pathways. Molecular docking studies and experimental assays could help elucidate these interactions.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structures, such as those with substituted isoxazole or pyridinone rings, 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide may offer unique properties, such as improved bioavailability, stability, or specificity in targeting certain biological pathways.
Similar Compounds
Isoxazole-based drugs: : Celecoxib (a COX-2 inhibitor).
Pyridinone derivatives: : Tenofovir (an antiviral drug).
By analyzing these compounds' structures and properties, we can better appreciate the unique features and potential advantages of this compound.
Biological Activity
5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of isoxazole derivatives, characterized by the presence of an isoxazole ring and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 290.33 g/mol. The structural complexity, including a cyclopropyl group and a pyridine moiety, contributes to its biological activity.
Research indicates that this compound interacts with specific biological targets, potentially modulating pathways involved in inflammation and cancer progression. Isoxazole derivatives are known for their diverse activities, including:
- Anti-inflammatory effects : The compound may inhibit pro-inflammatory cytokines and enzymes.
- Anticancer properties : It could induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
Studies have demonstrated that isoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
Anti-inflammatory Activity
In vivo studies using animal models have reported that isoxazole derivatives can significantly reduce inflammation. For example, compounds similar to this derivative showed percentage inhibition rates comparable to standard anti-inflammatory drugs like Nimesulide.
| Compound | Percentage Inhibition |
|---|---|
| TPI-7 | 26.10% |
| TPI-13 | 26.67% |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study evaluated the anti-inflammatory effects of various isoxazole derivatives, including the target compound. The results indicated that these compounds effectively reduced paw edema in carrageenan-induced models, suggesting their potential application in treating inflammatory conditions . -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of related isoxazole compounds, revealing promising results against multiple bacterial strains with MIC values indicating strong inhibitory effects .
Q & A
Basic: What are the critical steps for synthesizing 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide, and how can reaction efficiency be improved?
Answer:
The synthesis involves multi-step reactions, including cyclopropane ring formation, isoxazole-carboxamide coupling, and pyridinone ethyl substitution. Key challenges include steric hindrance from the cyclopropyl group and regioselectivity in pyridinone functionalization. To improve efficiency, employ statistical Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial numbers while identifying critical variables like pH control during carboxamide coupling .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm cyclopropyl proton environments (e.g., characteristic δ 1.2–1.8 ppm split patterns) and pyridinone ring substitution.
- HPLC-MS : Monitor reaction progress and quantify purity (>98% for biological assays). Reverse-phase columns with acetonitrile/water gradients are effective for separating polar intermediates .
- X-ray Crystallography : Resolve ambiguous NOE effects in the pyridinone ethyl chain conformation .
Advanced: How can computational methods predict reactivity or stability issues in this compound’s synthesis?
Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states for cyclopropane ring formation, identifying steric clashes between the cyclopropyl and pyridinone groups.
- Reaction Path Search Tools : Use software like GRRM or AFIR to map energetically favorable pathways for isoxazole-carboxamide coupling, reducing side-product formation .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize solvent selection (e.g., DMF vs. THF) for intermediate stability .
Advanced: How should researchers design assays to evaluate this compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , /) between the compound and target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding.
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts post-treatment .
Advanced: How can contradictory bioactivity data across assays be resolved?
Answer:
- Orthogonal Assays : Cross-validate kinase inhibition results using biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) assays.
- Metabolite Profiling : Check for in situ degradation products via LC-MS, as the pyridinone ring may hydrolyze under physiological conditions .
- Purity Reassessment : Verify compound integrity post-storage using HPLC to rule out degradation artifacts .
Advanced: What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?
Answer:
- pH Stability Screening : Test compound stability across pH 2–8 (simulating GI tract to plasma conditions). Buffered solutions at pH 6.5 often minimize hydrolysis of the pyridinone ring.
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life.
- Degradant Identification : Use HPLC-MS to characterize hydrolysis byproducts and adjust storage conditions accordingly .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?
Answer:
- Fragment-Based Design : Synthesize analogs with modifications to the cyclopropyl (e.g., substituent size) and pyridinone methoxy group (e.g., halogen substitution).
- Free-Wilson Analysis : Statistically correlate substituent changes with bioactivity to identify critical moieties. For example, replacing the 4-methoxy group with -CF may enhance target affinity .
- Crystallographic Docking : Resolve co-crystal structures with target proteins to guide rational modifications .
Basic: What solvent systems are optimal for improving solubility in preclinical testing?
Answer:
- Co-Solvent Blends : Use PEG-400/water (30:70) or DMSO/saline (5:95) for in vitro assays.
- Cyclodextrin Complexation : Enhance aqueous solubility via β-cyclodextrin inclusion complexes, validated by phase-solubility diagrams .
Advanced: How can green chemistry principles be applied to reduce waste in synthesis?
Answer:
- Catalytic Recycling : Use immobilized enzymes (e.g., lipases) for ester hydrolysis steps to minimize solvent use.
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps, reducing environmental toxicity.
- ICReDD Workflow : Integrate computational reaction design (e.g., predicting atom-economical pathways) to minimize byproducts .
Basic: How can reproducibility challenges in multi-step syntheses be addressed?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation in real time.
- Critical Parameter Tracking : Use DoE to identify and control humidity-sensitive steps (e.g., carboxamide coupling under inert gas) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
